molecular formula C12H14FN3 B2818845 2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetonitrile CAS No. 875858-81-4

2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetonitrile

Cat. No. B2818845
CAS RN: 875858-81-4
M. Wt: 219.263
InChI Key: PWCPUKJSYSOSNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetonitrile, also known as 4-Fluoro-2-piperazin-1-ylacetonitrile, is a versatile and important compound in the field of medicinal chemistry and drug discovery. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other biologically active molecules. It is also used as a starting material in the synthesis of many other compounds. This compound has a wide range of applications, including drug discovery, medicinal chemistry, and chemical synthesis.

Scientific Research Applications

Chemical Synthesis and Analysis

2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetonitrile is a compound with notable relevance in chemical synthesis, serving as a precursor or intermediate in the production of various pharmacologically active molecules. For instance, it is involved in the Fe-catalyzed synthesis of flunarizine, a drug used for treating migraines, dizziness, vestibular disorders, and epilepsy. This synthesis method highlights the compound's role in generating both E and Z isomers of 1[bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-en-1yl)piperazine through reactions involving Wittig reaction and column chromatography for isomers separation (Shakhmaev, Sunagatullina, & Zorin, 2016). Moreover, an assay method for a new CVS disorder agent, showcasing the compound's potential in developing anti-ischemic and anti-hypertensive agents, utilizes high-performance liquid chromatographic techniques for quality control and stability studies (Dwivedi, Saxena, Saxena, & Singh, 2003).

Antibacterial Applications

The compound's derivatives have been explored for antibacterial properties. For example, novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives demonstrated significant antibacterial activities against various pathogens, indicating the compound's structural framework can be modified for enhanced antimicrobial effects (Wu Qi, 2014).

Medicinal Chemistry

In medicinal chemistry, the compound and its derivatives are pivotal in synthesizing compounds with potential neuroprotective or neuromodulatory effects. Synthesis and docking studies of 1-(2- fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole indicate its importance in creating molecules with significant activity profiles, underscoring the compound's role in drug discovery processes targeting central nervous system disorders (Balaraju, Kalyani, & Laxminarayana, 2019).

Supramolecular Chemistry

The compound's derivatives also find applications in supramolecular chemistry, where they are used to study crystal structures and hydrogen bonding patterns. Such investigations provide insights into the structural requirements for the formation of stable complexes and frameworks, which are crucial in the design of new materials and drugs (Shivaprakash, Chandrasekara Reddy, & Jasinski, 2014).

properties

IUPAC Name

2-(4-fluorophenyl)-2-piperazin-1-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c13-11-3-1-10(2-4-11)12(9-14)16-7-5-15-6-8-16/h1-4,12,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCPUKJSYSOSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.